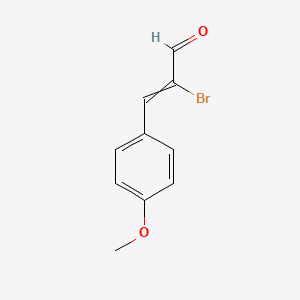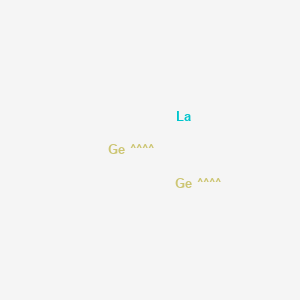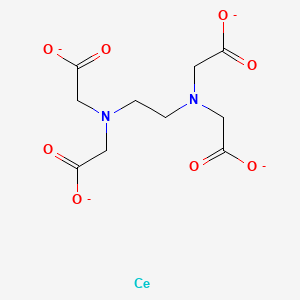
Cerium edetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cerium edetate is a coordination compound formed by the chelation of cerium ions with ethylenediaminetetraacetic acid (EDTA). Cerium, a rare earth element, is known for its unique chemical properties, including its ability to exist in multiple oxidation states. EDTA is a well-known chelating agent that binds to metal ions, forming stable complexes. This compound is utilized in various scientific and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Cerium edetate can be synthesized by reacting cerium salts, such as cerium nitrate or cerium chloride, with EDTA in an aqueous solution. The reaction typically involves dissolving the cerium salt in water and then adding an equimolar amount of EDTA. The mixture is stirred and heated to facilitate the formation of the cerium-EDTA complex. The reaction can be represented as follows: [ \text{Ce(NO}_3\text{)_3} + \text{EDTA} \rightarrow \text{Ce-EDTA} + 3\text{NO}_3^- ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process may include additional steps such as purification and crystallization to obtain high-purity this compound. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield.
化学反応の分析
Types of Reactions: Cerium edetate undergoes various chemical reactions, including:
Oxidation-Reduction: Cerium can exist in both +3 and +4 oxidation states, allowing this compound to participate in redox reactions.
Substitution: The EDTA ligand can be replaced by other ligands under specific conditions, leading to the formation of different cerium complexes.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with oxidizing agents such as hydrogen peroxide, leading to the formation of cerium(IV) complexes.
Reducing Agents: Reducing agents like sodium borohydride can reduce cerium(IV) to cerium(III) in the this compound complex.
Major Products:
Cerium(IV) Complexes: Formed through oxidation reactions.
Cerium(III) Complexes: Formed through reduction reactions.
科学的研究の応用
Cerium edetate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in studies involving metal ion chelation and its effects on biological systems.
Medicine: Investigated for its potential use in chelation therapy for heavy metal poisoning.
Industry: Utilized in the production of advanced materials and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of cerium edetate involves the chelation of cerium ions by EDTA. This chelation process stabilizes the cerium ions and prevents them from participating in unwanted side reactions. In biological systems, this compound can bind to metal ions, reducing their availability and mitigating their toxic effects. The molecular targets and pathways involved include metal ion transporters and enzymes that interact with metal ions.
類似化合物との比較
Cerium(III) Acetate: Another cerium complex with different ligands.
Cerium(IV) Oxide: A cerium compound with distinct oxidation states and applications.
Cerium(III) Nitrate: A cerium salt used in various chemical reactions.
Comparison: Cerium edetate is unique due to its chelation with EDTA, which provides stability and versatility in various applications. Unlike cerium(III) acetate and cerium(III) nitrate, this compound forms a stable complex that can be used in both aqueous and non-aqueous environments. Cerium(IV) oxide, on the other hand, is primarily used in catalysis and materials science, whereas this compound finds applications in both scientific research and industrial processes.
特性
CAS番号 |
15158-67-5 |
|---|---|
分子式 |
C10H12CeN2O8-4 |
分子量 |
428.33 g/mol |
IUPAC名 |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cerium |
InChI |
InChI=1S/C10H16N2O8.Ce/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/p-4 |
InChIキー |
MPGGSFTUPUKCBS-UHFFFAOYSA-J |
正規SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ce] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


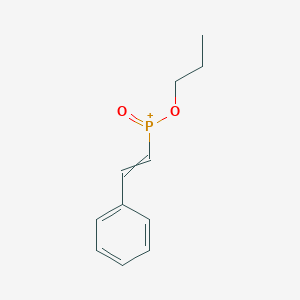
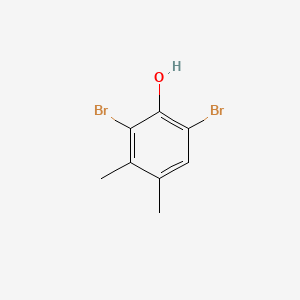
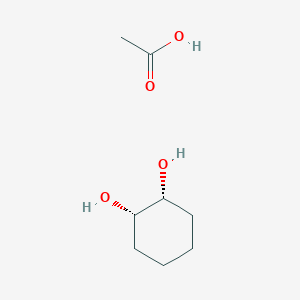
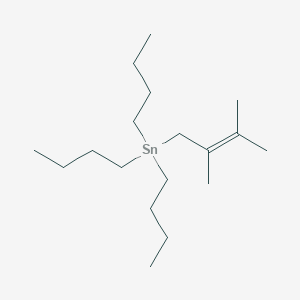
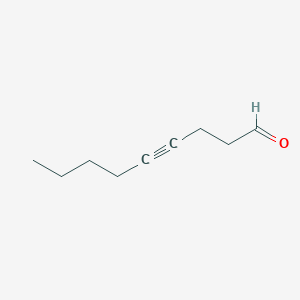
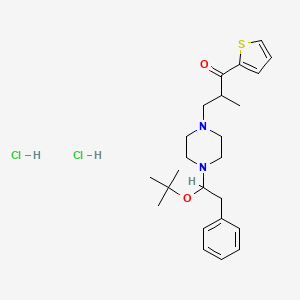
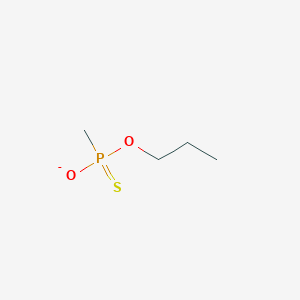
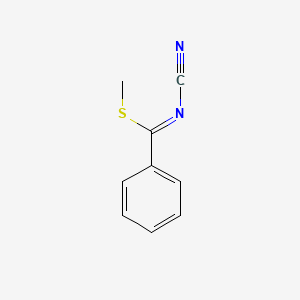
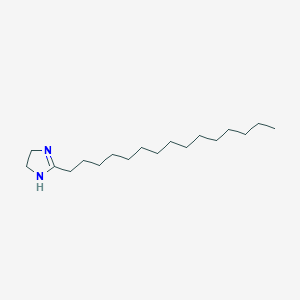
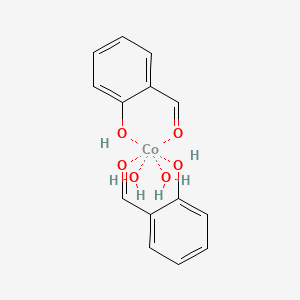
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
